2-Pyrazolin-5-ol, 3-methyl-5-(3-pyridyl)-1-(3-pyridylcarbonyl)-
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Overview
Description
3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a pyrazole ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine and pyrazole rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings.
Scientific Research Applications
3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents on the pyrazole and pyridine rings. Examples include:
- 3-METHYL-5-(PYRIDIN-2-YL)-1-(PYRIDINE-2-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- 3-METHYL-5-(PYRIDIN-4-YL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
Uniqueness
The uniqueness of 3-METHYL-5-(PYRIDIN-3-YL)-1-(PYRIDINE-3-CARBONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C15H14N4O2/c1-11-8-15(21,13-5-3-7-17-10-13)19(18-11)14(20)12-4-2-6-16-9-12/h2-7,9-10,21H,8H2,1H3 |
InChI Key |
CXWXCBVEGCEYCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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